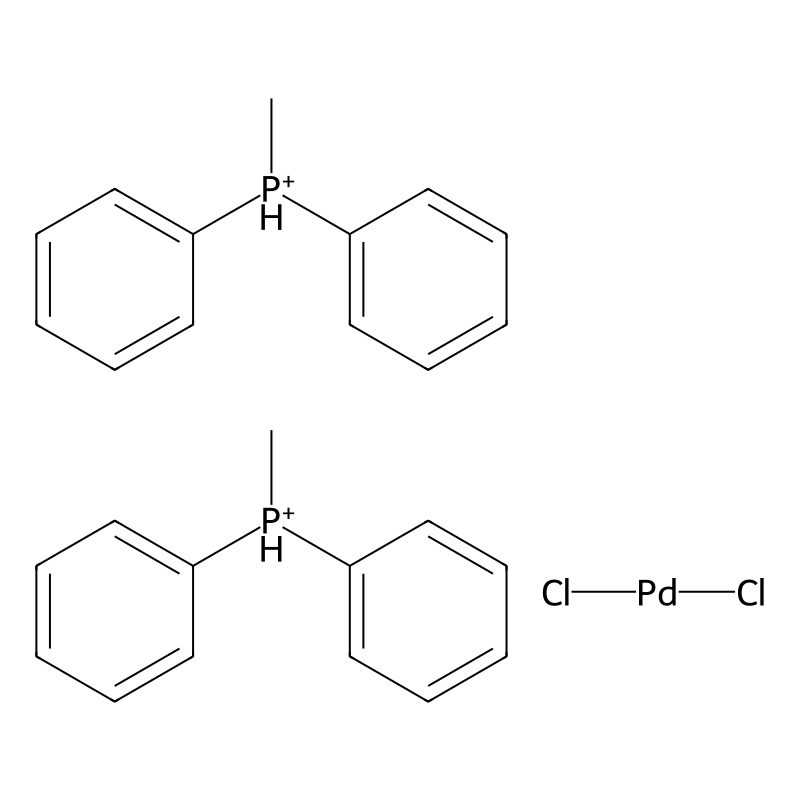Dichlorobis(methyldiphenylphosphine)palladium(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Cross-coupling Reactions
One of the primary applications of Dichlorobis(methyldiphenylphosphine)palladium(II) is as a catalyst for cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Dichlorobis(methyldiphenylphosphine)palladium(II) can be used in various cross-coupling reactions, including:
This compound is a palladium(II) complex containing two chloride ligands and two chelating methyldiphenylphosphine ligands. It is a catalyst precursor commonly used in palladium-catalyzed cross-coupling reactions ([American Elements], n.d.). These reactions are fundamental tools for constructing carbon-carbon bonds in organic molecules, which is crucial for the synthesis of pharmaceuticals, fine chemicals, and advanced materials [].
Molecular Structure Analysis
The key feature of Dichlorobis(methyldiphenylphosphine)palladium(II) is its square planar geometry. The central palladium(II) atom is surrounded by four ligands in a plane, with the two chloride and two methyldiphenylphosphine ligands arranged around it. The methyldiphenylphosphine ligands bind to the palladium through the phosphorus atom, forming strong Pd-P bonds. This square planar geometry allows for efficient interaction between the palladium and the substrates in catalytic reactions [].
Chemical Reactions Analysis
Synthesis
Dichlorobis(methyldiphenylphosphine)palladium(II) can be synthesized by reacting palladium chloride (PdCl2) with methyldiphenylphosphine (PMePh2) in a suitable solvent, often dichloromethane (CH2Cl2).
Balanced chemical equation:
PdCl2 + 2 PMePh2 → PdCl2(PMePh2)2
This reaction involves the displacement of chloride ligands by the more Lewis basic methyldiphenylphosphine ligands.
Decomposition
Relevant Reactions
The primary significance of Dichlorobis(methyldiphenylphosphine)palladium(II) lies in its role as a catalyst precursor for various cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between two organic fragments. Some common examples include:
- Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with a halide [].
- Heck reaction: This reaction couples an alkene with an aryl halide [].
- Sonogashira coupling: This reaction couples a terminal alkyne with a halide or vinyl halide [].
In these reactions, Dichlorobis(methyldiphenylphosphine)palladium(II) undergoes a series of oxidative addition, transmetallation, reductive elimination, and ligand exchange steps to activate the reactants and facilitate bond formation []. The specific reaction mechanism depends on the type of cross-coupling reaction.
Physical and Chemical Properties
- Appearance: Yellow solid ([American Elements], n.d.)
- Melting point: Data not readily available.
- Boiling point: Data not not readily available.
- Solubility: Soluble in some organic solvents such as dichloromethane and chloroform ([American Elements], n.d.).
- Stability: Air and moisture sensitive ([American Elements], n.d.).








